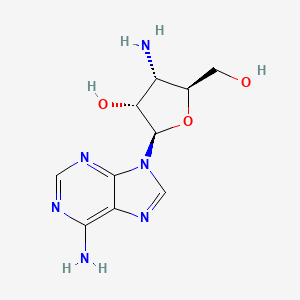

3'-Amino-3'-deoxyadenosine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3'-amino-3'-deoxyadenosine has been achieved through multiple step processes starting from inexpensive D-xylose or directly from adenosine. An improved synthesis method reported a 12-step process from D-xylose yielding a 15% overall yield, highlighting the complex nature of synthesizing this nucleoside analog. Another method involves the conversion of adenosine to this compound through reactions with triethyl orthoacetate and acetyl bromide, followed by subsequent steps to introduce the amino group at the 3' position (Okruszek et al., 1979); (Chen et al., 2011).

Molecular Structure Analysis

Detailed studies on the molecular structure of this compound have provided insights into its conformational preferences. Nuclear magnetic resonance (NMR) studies have elucidated the solution conformation of this nucleoside, showing that it preferentially adopts certain conformations that are significant for its interaction with biological molecules (Plach et al., 1977).

Chemical Reactions and Properties

This compound participates in various chemical reactions that underscore its reactivity and functional group transformations. Its amino group plays a crucial role in these reactions, including the formation of cyclic nucleotide analogs and the conjugation to other chemical entities to enhance its biological activity or for use as a chemical probe (Morr & Mengel, 1977).

Aplicaciones Científicas De Investigación

Inhibition of Nucleic Acid Synthesis in Tumor Cells

3'-Amino-3'-deoxyadenosine strongly inhibits nucleic acid labeling in Ehrlich ascites tumor cells. It is converted to 5'-phosphates in cells, blocking RNA formation. This suggests its potential use in cancer research or treatment (Truman & Klenow, 1968).

Role in Ribosomal A-Site Binding

As a ribosomal A-site binder, 3'-(α-L-Aminoacylamido)deoxyadenosines, which include derivatives of this compound, mimic the nascent peptide accepting 3'-terminus of aminoacyl transfer RNA. Their specific properties are important for understanding ribosomal peptidyl transfer catalysis (Krishnakumar et al., 2011).

Effects on Macromolecular Synthesis

3'-Deoxyadenosine (cordycepin), a related compound, inhibits the incorporation of uridine and adenosine into RNA and DNA in Novikoff rat hepatoma cells. This suggests a role in studying nucleoside transport and macromolecular synthesis (Plagemann, 1971).

Conformational Analysis in Solution

Studies on the solution conformation of this compound provide insights into its structural properties, which is valuable for biochemical and pharmacological applications (Plach et al., 1977).

Synthesis of Oligodeoxyribonucleotides

It has been used in the synthesis of oligodeoxyribonucleotides, where its derivatives assist in protecting exocyclic amino groups of nucleosides, important for DNA and RNA synthesis research (Mishra & Misra, 1986).

Synthesis of Puromycin Analogues

A practical route for synthesizing 3'-aminoacylamino-3'-deoxyadenosines, analogues of the antibiotic puromycin, has been established. These findings are significant for developing new antibiotics and studying their mechanisms of action (Nguyen-Trung et al., 2003).

Antitumor Activity

this compound shows significant antitumor activity against certain types of ascitic tumors in mice. This suggests its potential as an anticancer agent (Pugh & Gerber, 1963).

Activity Against DNA Viruses

Derivatives of this compound have been tested for antiviral activity against DNA viruses, showing some effectiveness. This indicates its potential in antiviral research (Grytzmann et al., 1980).

Inhibition of Basophilic Protein Kinases

Carbocyclic analogs of 3'-deoxyadenosine, including this compound, have been synthesized as potential inhibitors of basophilic protein kinases, which is important for understanding and treating certain types of diseases (Enkvist et al., 2007).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that this compound has shown significant activity against certain types of cancer cells .

Mode of Action

It’s known that the compound has been observed to inhibit mitosis of meristematic cells . This suggests that it may interfere with cell division, which is a common target for many anticancer drugs.

Biochemical Pathways

It’s known that the compound has a structural resemblance to the aminonucleoside of puromycin, a potent nephrotoxic compound, and to 3’-deoxyadenosine (cordycepin), a nucleoside antibiotic isolated from the culture filtrate of cordyceps militaris . This suggests that it may interact with similar biochemical pathways as these compounds.

Pharmacokinetics

It’s known that the compound shows significant activity when administered intraperitoneally .

Result of Action

The result of Spalgomycin’s action is an increased survival time of mice bearing certain types of cancer, such as Gardner lymphosarcoma . This suggests that the compound has a cytostatic effect, inhibiting the growth and proliferation of cancer cells.

Action Environment

It’s known that the compound’s antitumor activity varies depending on the route of administration .

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2504-55-4 | |

| Record name | 3′-Amino-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

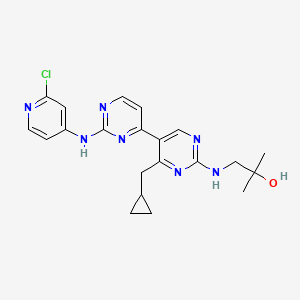

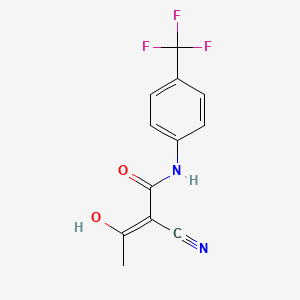

Feasible Synthetic Routes

Q & A

Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?

A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]

Q2: Does 3'-AmA affect normal cells and transformed cells differently?

A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.

Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?

A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.

Q4: Is there any available spectroscopic data for 3'-AmA?

A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.

Q5: Is there information available regarding the stability of 3'-AmA under different conditions?

A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.

Q6: How do structural modifications of 3'-AmA affect its biological activity?

A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []

Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?

A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.

Q8: Has 3'-AmA been investigated for its antiviral activity?

A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []

Q9: What in vitro models have been used to study the activity of 3'-AmA?

A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:

- Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]

- Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []

- Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []

Q10: Have computational methods been used to study 3'-AmA?

A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1194452.png)